(1S)-1-Amino-1-(4-ethylphenyl)propan-2-OL
Description
The Fundamental Role of Chiral Amino Alcohols in Modern Organic Synthesis and Asymmetric Catalysis
Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter, bestowing upon them the property of chirality. This structural feature is of immense importance, as the specific three-dimensional arrangement of atoms can dictate a molecule's biological activity. Consequently, chiral amino alcohols are indispensable building blocks, or "synthons," in the production of pharmaceuticals, agrochemicals, and natural products. frontiersin.orgnih.govnih.gov Their prevalence is notable in numerous drug molecules where precise stereochemistry is a key determinant of efficacy and safety. nih.gov
Beyond their role as structural components, chiral amino alcohols are highly valued as catalysts and ligands in asymmetric synthesis. acs.org In this capacity, a small amount of a chiral amino alcohol can direct a chemical reaction to preferentially produce one of two possible enantiomers, a process critical for manufacturing single-enantiomer drugs. nih.govresearchgate.net They are employed in a wide array of asymmetric transformations, including reductions of ketones, aldol (B89426) reactions, and Michael additions, demonstrating their versatility and fundamental importance in modern chemical synthesis. acs.orgnih.govrsc.org
Structural Significance and Research Focus on (1S)-1-Amino-1-(4-ethylphenyl)propan-2-OL
This compound is a distinct molecule within the β-amino alcohol family. Its structure is characterized by a propanol (B110389) backbone with an amino group on the first carbon (C1) and a hydroxyl group on the second (C2). The designation "(1S)" specifies the stereochemistry at C1, which is a chiral center. The presence of a 4-ethylphenyl group attached to C1 is another key feature. This aromatic ring with an ethyl substituent can influence the molecule's electronic properties and solubility, which are important considerations when it is used as a ligand or a synthetic intermediate.
While extensive research specifically targeting this compound is not widely documented in public literature, its structural motifs suggest a significant potential for research and application. As a chiral β-amino alcohol, it is a prime candidate for use as a chiral auxiliary or as a ligand for metal-catalyzed asymmetric reactions. The combination of the amine and alcohol groups allows it to form stable chelate complexes with metal centers, creating a well-defined chiral environment to influence the stereochemical outcome of a reaction. Research would likely focus on its efficacy in catalyzing reactions and its utility as a precursor for more complex chiral molecules.
Table 1: Physicochemical Properties of 1-Amino-1-(4-ethylphenyl)propan-2-ol Note: The following data pertains to the general structure or related isomers, as specific experimental data for the (1S) stereoisomer is not readily available.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Appearance | Expected to be a solid or oil |
| IUPAC Name | This compound |
Evolution of Synthetic Strategies for Chiral β-Amino Alcohols
The methods for synthesizing chiral β-amino alcohols have evolved significantly, moving from classical stoichiometric approaches to more efficient and environmentally benign catalytic strategies.
Historically, a common method involved the reduction of readily available chiral amino acids or their derivatives, such as N-protected esters or anhydrides. acs.org These methods often require stoichiometric amounts of powerful reducing agents like lithium aluminum hydride. While effective, these reagents can be hazardous and produce significant chemical waste.
The development of catalytic methods marked a major advancement. Asymmetric hydrogenation and transfer hydrogenation using metal catalysts, such as ruthenium, provide a highly efficient route to chiral 1,2-amino alcohols from α-amino ketones. nih.gov These catalytic processes require only a small amount of the catalyst, increasing atom economy and reducing waste. More recently, novel strategies like chromium-catalyzed asymmetric cross-coupling reactions have been developed to construct these molecules from simple aldehydes and imines.
In parallel, the field of biocatalysis has emerged as a powerful and green alternative. nih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs) and ketoreductases, are used to perform highly selective synthesis under mild conditions. frontiersin.orgacs.orgmdpi.com For instance, AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source, yielding chiral amino alcohols with excellent enantioselectivity. nih.govacs.org Similarly, organocatalysis, which uses small organic molecules as catalysts, has been successfully applied to the synthesis of β-amino alcohols through reactions like the asymmetric aldol reaction. nih.govacs.org These evolving strategies reflect a continuous drive towards more sustainable, efficient, and precise methods for creating valuable chiral molecules.
Table 2: Overview of Synthetic Strategies for Chiral β-Amino Alcohols
| Strategy | Description | Key Features |
|---|---|---|
| Classical Reduction | Reduction of chiral amino acid derivatives using stoichiometric reducing agents (e.g., LiAlH₄, NaBH₄). acs.org | Relies on the chiral pool of amino acids; often requires protecting groups and harsh reagents. |
| Asymmetric Hydrogenation | Metal-catalyzed (e.g., Ru, Rh) hydrogenation of prochiral α-amino ketones or related substrates. nih.gov | High efficiency and enantioselectivity; requires specialized equipment for handling hydrogen gas. |
| Organocatalysis | Use of small chiral organic molecules (e.g., proline, chiral β-amino alcohols) to catalyze reactions like aldol or Michael additions. rsc.orgacs.org | Metal-free, often operationally simple, and utilizes environmentally benign catalysts. |
| Biocatalysis | Application of isolated enzymes or whole-cell systems (e.g., Amine Dehydrogenases, Ketoreductases) to perform stereoselective transformations. frontiersin.orgmdpi.com | Extremely high selectivity, mild reaction conditions (aqueous media, room temp.), and environmentally friendly. |
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-1-amino-1-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8?,11-/m1/s1 |
InChI Key |
FLLQNJUBTZDIBV-QHDYGNBISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](C(C)O)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1s 1 Amino 1 4 Ethylphenyl Propan 2 Ol
Strategic Approaches to the (1S)-1-Amino-1-(4-ethylphenyl)propan-2-OL Scaffold
The synthesis of chiral 1,2-amino alcohols, such as this compound, is a significant objective in organic chemistry due to their prevalence as structural motifs in pharmaceuticals and natural products. bohrium.comnih.gov Key strategic approaches to this scaffold focus on the enantioselective construction of the vicinal amino and hydroxyl groups.
Two predominant strategies have emerged:
Asymmetric Reduction of α-Amino Ketone Precursors: This is a highly effective and widely used method. It involves the synthesis of a prochiral α-amino ketone, in this case, 1-amino-1-(4-ethylphenyl)propan-2-one. This precursor is then subjected to asymmetric hydrogenation or asymmetric transfer hydrogenation. The choice of a chiral catalyst is crucial for controlling the stereochemical outcome, aiming for high diastereoselectivity and enantioselectivity to yield the desired (1S,2S) or (1R,2S) diastereomer, which can then be resolved or further processed. The economic and environmental benefits of catalytic asymmetric hydrogenation make it an advantageous route over classical resolution methods. acs.orgacs.org
Asymmetric Carbon-Carbon Bond Formation: These strategies build the carbon backbone of the molecule while simultaneously setting the stereochemistry. An example is the asymmetric cross aza-pinacol coupling of an imine and an aldehyde. bohrium.comorganic-chemistry.org This approach offers a modular and convergent route to access diverse β-amino alcohols by forming the C1-C2 bond of the propanol (B110389) backbone asymmetrically. nih.gov
These strategies leverage sophisticated catalyst systems to achieve high levels of stereocontrol, which is essential for producing enantiomerically pure vicinal amino alcohols. researchgate.net
Enantioselective Catalytic Synthesis of this compound
The enantioselective synthesis of 1,2-amino alcohols is dominated by catalytic methods that ensure high optical purity, a critical factor for biologically active molecules.
Asymmetric Hydrogenation of α-Amino Ketone Precursors to Chiral 1,2-Amino Alcohols
Asymmetric hydrogenation of α-amino ketones is a powerful and atom-economical method for producing chiral 1,2-amino alcohols. thieme-connect.comresearchgate.net This reaction typically involves the reduction of the ketone functionality of an α-amino ketone hydrochloride salt in the presence of a chiral transition-metal catalyst and hydrogen gas.
Iridium-based catalysts have demonstrated remarkable efficiency and enantioselectivity in the asymmetric hydrogenation of α-amino ketones. researchgate.netthieme-connect.com Chiral spiro iridium catalysts, in particular, have been shown to be highly effective. thieme-connect.comresearchgate.net These systems can achieve excellent enantiomeric excesses (up to 99.9% ee) and high turnover numbers (TON), making them suitable for scalable synthesis. thieme-connect.comthieme-connect.comresearchgate.net The reaction is typically performed under hydrogen pressure in the presence of a base. researchgate.net The utility of this method has been proven in the efficient synthesis of chiral drugs like (R)-phenylephrine. thieme-connect.comthieme-connect.com Tridentate f-amphox ligands combined with iridium also provide a robust catalytic system, affording various chiral 1,2-amino alcohols with near-perfect conversion and enantioselectivity, and have been applied to the synthesis of an intermediate for (S)-phenylephrine. rsc.org
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Representative α-Amino Ketones This table presents data for the hydrogenation of various α-amino ketone substrates using an Iridium catalyst with a chiral spiro ligand (Ir-(R)-1c), illustrating the general effectiveness of the methodology.
| Entry | R1 | R2 | Ar (Aryl group) | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | Bn | Me | 4-Me-C6H4 | 0.8 | 99 | 99 | - |
| 2 | Bn | Me | 4-MeO-C6H4 | 1.0 | 98 | 99 | R |
| 3 | Bn | Me | 4-Cl-C6H4 | 0.8 | 99 | 99.2 | R |
| 4 | Bn | Me | 4-Br-C6H4 | 0.8 | 99 | >99 | R |
| 5 | Bn | i-Pr | 2-Cl-C6H4 | 0.5 | 99 | 99.9 | R |
| 6 | H | t-Bu | C6H5 | 12 | 92 | >99 | R |
| Source: Adapted from research on chiral spiro iridium catalysts. researchgate.net Bn = Benzyl, Me = Methyl, i-Pr = Isopropyl, t-Bu = tert-Butyl. |
A chemoenzymatic one-pot system offers an alternative route to enantiopure 1,2-amino alcohols. This method combines the enzymatic asymmetric reduction of a 2-azido ketone with the subsequent hydrogenation of the resulting azido (B1232118) alcohol using a palladium nanoparticle catalyst. rsc.org The first step, catalyzed by an alcohol dehydrogenase, establishes the chirality at the hydroxyl-bearing carbon. The second step involves the reduction of the azide (B81097) group to a primary amine, catalyzed by Pd nanoparticles. This sequential, one-pot process avoids the isolation of intermediates, leading to a lower environmental footprint. rsc.org This integrated approach has been successfully applied to the synthesis of the antiviral natural product (S)-tembamide with high yield and excellent optical purity over four steps. rsc.org
Table 2: One-Pot Chemoenzymatic Synthesis of Enantiopure 1,2-Amino Alcohols This table shows results from a one-pot system combining an alcohol dehydrogenase (ADH) for asymmetric reduction of an azido ketone, followed by Pd-nanoparticle catalyzed hydrogenation of the resulting azido alcohol.
| Substrate (Azido Ketone) | Enzyme | Product (Amino Alcohol) | Yield (%) | ee (%) |
| 1-azido-1-phenylpropan-2-one | ADH-A | (1R,2R)-Norephedrine | 90 | >99 |
| 1-azido-1-phenylpropan-2-one | Lk-ADH | (1S,2S)-Norephedrine | 82 | >99 |
| 2-azido-1-phenylethanone | ADH-A | (R)-2-amino-1-phenylethanol | 95 | >99 |
| 2-azido-1-(4-bromophenyl)ethanone | ADH-A | (R)-2-amino-1-(4-bromophenyl)ethanol | 96 | >99 |
| 2-azido-1-(3-methoxyphenyl)ethanone | Lk-ADH | (S)-2-amino-1-(3-methoxyphenyl)ethanol | 88 | >99 |
| Source: Adapted from research on one-pot enzyme and Pd nanoparticle catalysis. rsc.org |
Asymmetric Carbon-Carbon Bond Formation Strategies
Instead of reducing a pre-formed ketone, asymmetric C-C bond formation strategies construct the molecular backbone and set stereocenters simultaneously.
A novel strategy for synthesizing chiral β-amino alcohols involves the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. nih.govorganic-chemistry.org This method addresses challenges in chemoselectivity and stereocontrol by employing a radical-polar crossover mechanism. bohrium.comorganic-chemistry.org A chiral chromium catalyst performs a triple role: it selectively reduces the N-sulfonyl imine to an α-amino radical, intercepts this radical to prevent side reactions, and facilitates its stereoselective addition to an aldehyde. nih.govacs.org This reaction demonstrates broad substrate compatibility, including aromatic and aliphatic aldehydes, and tolerates various functional groups, providing access to a wide range of β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org The resulting N-sulfonyl protecting group can be subsequently removed. bohrium.com
Table 3: Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling of Aldehydes and Imines This table showcases the coupling of various aldehydes with an N-sulfonyl imine derived from benzaldehyde, demonstrating the versatility and stereoselectivity of the chromium-catalyzed method.
| Entry | Aldehyde | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 4-MeC6H4CHO | 92 | >20:1 | 96 |
| 2 | 4-MeOC6H4CHO | 94 | >20:1 | 95 |
| 3 | 4-FC6H4CHO | 95 | >20:1 | 95 |
| 4 | 4-ClC6H4CHO | 96 | >20:1 | 96 |
| 5 | 2-Naphthyl-CHO | 90 | >20:1 | 98 |
| 6 | Cyclohexanecarboxaldehyde | 72 | 10:1 | 98 |
| Source: Adapted from research on Cr-catalyzed asymmetric cross aza-pinacol couplings. organic-chemistry.org dr = diastereomeric ratio, ee = enantiomeric excess. |
Radical Polar Crossover Approaches in β-Amino Alcohol Synthesis
A novel strategy for the synthesis of chiral β-amino alcohols involves a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines through a radical polar crossover mechanism. westlake.edu.cn This method facilitates the modular construction of β-amino alcohols with adjacent chiral centers from readily available starting materials. westlake.edu.cn
The process begins with the selective reduction of an imine over an aldehyde, which is achieved by using strongly electron-withdrawing protecting groups on the imine to modulate its reduction potential. This preferential reduction leads to the formation of an α-amino radical. westlake.edu.cn This radical is then rapidly captured by a chromium(II) catalyst to form an alkyl chromium intermediate. The formation of this intermediate is crucial as it prevents undesired side reactions, such as the radical adding to another imine molecule. westlake.edu.cn Finally, due to the oxophilic nature of chromium, the alkyl chromium intermediate undergoes selective nucleophilic addition to the aldehyde, rather than the imine, to construct the desired β-amino alcohol framework. westlake.edu.cn
To demonstrate the synthetic utility of this method, scale-up experiments have been successful, yielding chiral β-amino alcohol products with high enantiomeric excess (99% ee) after recrystallization and deprotection. westlake.edu.cn This approach represents a significant advancement, offering a new disconnection for the synthesis of complex chiral molecules. westlake.edu.cn
| Parameter | Description | Reference |
|---|---|---|
| Catalyst System | Chromium (Cr) catalyst | westlake.edu.cn |
| Key Strategy | Radical polar crossover via an α-amino radical | westlake.edu.cn |
| Starting Materials | Aldehydes and Imines | westlake.edu.cn |
| Key Challenge Overcome | Chemoselective and stereoselective cross-coupling of two different electrophiles (aldehyde and imine) | westlake.edu.cn |
| Reported Selectivity | Up to 99% enantiomeric excess (ee) | westlake.edu.cn |
Stereoselective Ring-Opening Reactions of Chiral Epoxides and Aziridines
The ring-opening of chiral epoxides and aziridines with various nucleophiles is a classic and highly effective method for preparing β-amino alcohols. rroij.comclockss.org This strategy offers excellent control over stereochemistry, as the reaction typically proceeds via an anti-stereoselective mechanism (Sₙ2-type attack). rroij.comgrowingscience.com
For the synthesis of this compound, a suitable starting material would be a chiral epoxide, such as (2R,3S)-2-(4-ethylphenyl)-3-methyloxirane. Nucleophilic attack by an ammonia (B1221849) equivalent at the benzylic carbon (C1) would lead to the desired product. Various catalysts, including Lewis acids like Zirconium(IV) chloride and Iridium(III) chloride, can facilitate this transformation under mild, solvent-free conditions, accommodating both aromatic and aliphatic amines. rroij.com
Similarly, the ring-opening of a corresponding chiral aziridine (B145994) offers a direct route to the target molecule. The reaction of chiral 2-alkylsubstituted aziridines with different reagents can afford regio- and stereoisomers of β-amino alcohols, demonstrating precise control over the reaction outcome. clockss.org For instance, reacting a chiral aziridine with acetic acid can yield one regioisomer, while reaction with acetyl chloride followed by hydrolysis can yield the other. clockss.org This modularity is a key advantage of using aziridine chemistry for the synthesis of complex amino alcohols. nih.gov
| Catalyst | Key Features | Reference |
|---|---|---|
| Zirconium(IV) chloride | Efficient for aromatic and aliphatic amines; solvent-free; room temperature. | rroij.com |
| Iridium(III) chloride | Mild conditions (room temperature); excellent yields for various amines. | rroij.com |
| Sulfated Tin Oxide | Heterogeneous catalyst; mild, solvent-free conditions; high regioselectivity. | growingscience.com |
| Indium(III) bromide | Mild and efficient; chemo- and regioselective. | rroij.com |
Enantioselective Addition Reactions (e.g., Aldol-Type, Mannich-Type)
Enantioselective addition reactions, particularly the Mannich reaction, provide a powerful pathway to γ-amino alcohols by forming carbon-carbon and carbon-nitrogen bonds with high stereocontrol. rsc.org A proline-catalyzed Mannich reaction can be used to generate N-protected β-amino ketones, which are key intermediates. These ketones can then be subjected to diastereoselective reduction to furnish the desired γ-amino alcohol diastereomers. rsc.org
Two complementary reduction methods allow access to either the syn- or anti-γ-amino alcohol. Asymmetric transfer hydrogenation (ATH) using an Iridium catalyst and 2-propanol as the hydrogen source typically yields the anti-product. rsc.org Conversely, asymmetric hydrogenation under hydrogen pressure with a Rhodium-based BINAP catalyst affords the syn-product with excellent diastereoselectivity. rsc.org This dual approach allows for the synthesis of all four possible diastereomers of a γ-amino alcohol from a common β-amino ketone intermediate. rsc.org
| Method | Catalyst System | Product Diastereomer | Reference |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Ir-complex / 2-propanol | anti-γ-amino alcohol | rsc.org |
| Asymmetric Hydrogenation | Rh(COD)₂BF₄ / (R)-BINAP / H₂ | syn-γ-amino alcohol | rsc.org |
Asymmetric Hydroamination of Alkenes
Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing chiral amines. youtube.com Recent advances have enabled the hydroamination of unactivated internal alkenes with high enantioselectivity using cationic iridium catalysts. youtube.com This method overcomes major challenges such as regioselectivity and the prevention of side reactions like β-hydride elimination. youtube.com
For a substrate like 1-(4-ethylphenyl)prop-1-ene, a rhodium/Josiphos catalyst system has been shown to be effective for the hydroamination of allenes, yielding branched α-chiral primary allylic amines with excellent regio- and enantioselectivity. nih.govrsc.org Using benzophenone (B1666685) imine as an ammonia surrogate, this method provides a practical route to chiral amines that can be further elaborated into β-amino alcohols. nih.gov For example, ozonolysis of the resulting allylic amine followed by reduction can yield the corresponding β-amino alcohol. nih.gov The development of photoredox-catalyzed hydroamination has further expanded the scope to include highly substituted alkenes, which are challenging substrates for traditional transition metal catalysts. youtube.com
| Catalyst System | Alkene Substrate Type | Key Advantage | Reference |
|---|---|---|---|
| Cationic Iridium Complex | Unactivated internal alkenes | High enantioselectivity for challenging substrates. | youtube.com |
| Rhodium(I)/Josiphos | Allenes | Excellent regio- and enantioselectivity for branched amines. | nih.govrsc.org |
| Organic Photoredox System | Alkenes (including highly substituted) | Allows for thermodynamically uphill reactions. | youtube.com |
Biocatalytic and Chemoenzymatic Routes to this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions and can provide access to enantiopure compounds that are difficult to obtain through conventional methods.
Transaminase-Mediated Synthesis of Chiral Amine Intermediates
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., alanine (B10760859) or isopropylamine) to a ketone acceptor. mdpi.com This approach is of great industrial interest due to its high enantioselectivity and sustainable nature. researchgate.net
The synthesis of the chiral amine core of this compound can be envisioned via the asymmetric amination of a prochiral ketone intermediate. Transaminases have been successfully used for the synthesis of a wide range of pharmaceutical intermediates. mdpi.com Overcoming the unfavorable thermodynamic equilibrium of the transamination reaction is a key challenge, which has been addressed by strategies such as using co-product removal systems or 'smart' amine donors. mdpi.comtdx.cat
| Synthetic Approach | Description | Reference |
|---|---|---|
| Asymmetric Synthesis | Conversion of a prochiral ketone to a single enantiomer of a chiral amine. | mdpi.com |
| Kinetic Resolution | Selective amination of one enantiomer from a racemic mixture of amines. | mdpi.com |
| Deracemization | Combination of enantioselective oxidation and asymmetric amination to convert a racemic amine into a single enantiomer. | mdpi.comacs.org |
Enzymatic Cascade Reactions for Enantiopure Amino Alcohol Synthesis
Enzymatic cascade reactions, where multiple enzymatic steps are performed sequentially in a single pot, represent a highly efficient strategy for synthesizing complex molecules like chiral amino alcohols. acs.orgnih.gov These cascades minimize waste, reduce purification steps, and can be designed to be redox-neutral by incorporating cofactor recycling systems. hims-biocat.euacs.org
| Step | Enzyme | Transformation | Reference |
|---|---|---|---|
| 1 | Alcohol Dehydrogenase (ADH) | Chiral Diol → Hydroxy Ketone | hims-biocat.eunih.gov |
| 2 | Transaminase (TA) | Hydroxy Ketone → Enantiopure Amino Alcohol | hims-biocat.eunih.gov |
| Cofactor Recycling | Alanine Dehydrogenase (AlaDH) or Formate Dehydrogenase (FDH) | Recycles NADH/NAD⁺, driving the reaction equilibrium. | acs.orghims-biocat.eu |
Regio- and Stereoselective Hydroxylation via Enzymatic Pathways
The selective introduction of a hydroxyl group at a specific position in a complex molecule is a significant challenge in organic synthesis. Enzymatic pathways, particularly those employing hydroxylase enzymes, offer a powerful solution for achieving high regio- and stereoselectivity in C-H activation. nih.gov Cytochrome P450 enzymes, for instance, can catalyze hydroxylation at non-activated carbon atoms, a transformation that is difficult to achieve with conventional chemical methods. nih.gov A key advantage of biocatalysis is the ability to tune enzyme selectivity through directed evolution. By applying iterative saturation mutagenesis, researchers have successfully engineered P450 BM3 variants that can hydroxylate testosterone (B1683101) at either the 2β or 15β position with 96-97% selectivity and complete diastereoselectivity, starting from an enzyme that initially produced a 1:1 mixture. nih.gov
This principle of enzymatic selectivity is directly applicable to the synthesis of chiral amino alcohols like this compound and its analogs, such as nor(pseudo)ephedrine. A two-step biocatalytic route has been developed for (1S)-nor(pseudo)ephedrine analogues, which begins with a benzoin-type condensation reaction catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR). researchgate.net This is followed by a stereoselective transamination step mediated by either an (S)- or (R)-selective amine transaminase (ATA), yielding the desired vicinal amino alcohol with good diastereo- and enantiomeric excesses. researchgate.net This bienzymatic approach provides a greener alternative to traditional multi-step chemical syntheses that often rely on expensive and hazardous metal catalysts. researchgate.net
Another innovative enzymatic cascade employs a carboligase, such as acetolactate synthase from Bacillus subtilis (BsAlsS), to catalyze the formation of (R)-phenylacetylcarbinol (PAC) and its analogs from various aromatic aldehydes and pyruvate (B1213749) with near-quantitative conversions. nih.gov The resulting α-hydroxyketone is then subjected to reductive amination using an imine reductase (IRED). For example, the IRED from Streptomyces albidoflavus (IRG02) has shown good activity in the reductive amination of PAC analogs with a diverse range of amines, achieving conversions between 37% and 84%. nih.gov
Table 1: Conversion Rates for the BsAlsS-Catalyzed Synthesis of PAC Analogs This interactive table summarizes the conversion percentages for the synthesis of various phenylacetylcarbinol (PAC) analogs from different aromatic aldehydes, catalyzed by the BsAlsS enzyme.
| Aromatic Aldehyde Substrate | Conversion (%) |
|---|---|
| Benzaldehyde | ~100% |
| 4-Methylbenzaldehyde | ~100% |
| 4-Methoxybenzaldehyde | ~100% |
| 4-Chlorobenzaldehyde | ~100% |
Data sourced from scientific research on enzymatic cascades for Ephedra-type alkaloids. nih.gov
The efficacy of enzymatic hydroxylation has also been demonstrated in the production of trans-4-hydroxy-L-proline from L-proline. Using a recombinant E. coli overexpressing a proline 4-hydroxylase gene, a production yield of 41 g/L was achieved, corresponding to an 87% yield from the starting L-proline, with no formation of other hydroxyproline (B1673980) isomers observed. nih.gov These examples underscore the potential of enzymatic pathways to afford highly specific and efficient synthesis of chiral molecules. nih.gov
Diastereoselective Synthesis Utilizing Chiral Auxiliaries and Substrate Control
The precise control of stereochemistry is paramount in the synthesis of complex molecules with multiple chiral centers. Diastereoselective synthesis can be achieved through strategies that rely on either external chiral auxiliaries to guide the reaction or the influence of existing stereocenters within the substrate itself. osi.lvnih.gov
Chiral Auxiliary-Controlled Strategies for Stereogenic Center Formation
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. One of the most effective and widely used auxiliaries for the asymmetric synthesis of chiral amines is Ellman's tert-butanesulfinamide (TBSA). osi.lvresearchgate.net The strategy involves the condensation of TBSA with a ketone or aldehyde to form an N-tert-butanesulfinyl imine. researchgate.net The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face with high diastereoselectivity. researchgate.net After the new stereocenter is set, the auxiliary can be readily cleaved under mild acidic conditions. researchgate.net This methodology has been successfully applied in the synthesis of complex molecules, including (S)-ketamine, where the addition of a Grignard reagent to an intermediate N-tert-butanesulfinyl ketimine proceeded with an 80% yield. researchgate.net
Another valuable chiral auxiliary is pseudoephenamine, which has proven to be superior to the more commonly known pseudoephedrine in certain transformations. nih.gov A scalable, three-step synthesis of pseudoephenamine has been developed from the inexpensive starting material benzil (B1666583). nih.gov The process involves the synthesis of a mono-methylimine derivative, reduction with lithium aluminum hydride (LAH), and finally, resolution with mandelic acid to obtain the optically pure auxiliary. nih.gov
Table 2: Scalable Synthesis of Racemic Pseudoephenamine This interactive table outlines the results of the LAH reduction of methylimino benzil on different scales to produce racemic pseudoephenamine.
| Methylimino Benzil (g) | Scale (mol) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 75.0 | 0.316 | 89% | 4.7:1 |
| 200.0 | 0.843 | 87% | 5.4:1 |
Data sourced from research on scalable synthetic routes to pseudoephenamine. nih.gov
Substrate-Controlled Diastereoselective Transformations
In substrate-controlled synthesis, a pre-existing stereocenter in the reactant molecule dictates the stereochemical outcome at a newly forming chiral center. This internal control can be highly effective for establishing a defined relationship between adjacent stereocenters. A notable example is the palladium(II)/bis-sulfoxide catalyzed allylic C-H amination of chiral homoallylic N-tosyl carbamates. nih.gov This reaction provides a streamlined route to syn-1,2-amino alcohols through the formation of vinyl anti-oxazolidinone products. nih.gov The stereocenter bearing the carbamate (B1207046) directs the cyclization, and the method exhibits good levels of diastereoselectivity and broad functional group tolerance. nih.gov
Table 3: Substrate-Controlled Diastereoselective Allylic C-H Amination This interactive table shows the results for the cyclization of various homoallylic N-tosyl carbamate substrates, demonstrating the influence of the substrate structure on reaction efficiency and diastereoselectivity.
| Entry | Substrate R Group | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | Phenyl | 80 | 11:1 |
| 2 | 4-MeO-Phenyl | 81 | 12:1 |
| 3 | Naphthyl | 81 | 15:1 |
Data adapted from studies on diastereoselective allylic C–H amination. nih.gov
Beyond the substrate's intrinsic stereochemistry, external reagents can also play a crucial role in determining the diastereomeric outcome. In the synthesis of β-aminonitriles via the addition of deprotonated secondary alkane nitriles to imines, the choice of base is critical. nih.gov Using n-butyllithium (nBuLi) leads to the formation of the kinetic anti-β-aminonitrile. nih.gov In contrast, employing lithium bis(trimethylsilyl)amide (LHMDS) allows for equilibration to the more stable thermodynamic syn-β-aminonitrile, enabling selective access to either diastereomer by simply changing the base. nih.gov
Process Optimization and Scale-Up Considerations for this compound Synthesis
The transition from a laboratory-scale synthesis to large-scale industrial production requires rigorous process optimization to ensure economic viability, safety, and sustainability. Key objectives include maximizing yield and purity while minimizing costs, complex operations, and environmental impact. google.com
For chemical syntheses, optimization for scale-up involves addressing factors such as reagent cost, reaction time, and the robustness of the procedure. The scalable synthesis of the pseudoephenamine auxiliary, for example, highlights the importance of physical parameters like efficient mechanical stirring to ensure reproducibility and high yield (>85%) on a multi-hundred-gram scale. nih.gov A primary goal of process development is often to circumvent classical chiral resolutions, which are inherently limited to a 50% theoretical yield and can be costly. google.comgoogle.com Modern approaches focus on developing stereoselective routes from the outset. For instance, a patented two-step method for preparing chiral 1-amino-2-propanol from inexpensive chiral epoxypropane achieves a high total yield of 90-95% without requiring harsh conditions or complex purification, making it well-suited for industrial manufacturing. google.com
A critical challenge during process optimization and scale-up is the potential for racemization of chiral centers, which can diminish the optical purity of the final product. helsinki.fi Studies have shown that both basic conditions (e.g., morpholine) and exposure to solid supports like silica (B1680970) gel can induce racemization in amino acid derivatives and their products. helsinki.fi Therefore, careful selection of reagents, solvents, and purification methods is essential to maintain stereochemical integrity throughout the manufacturing process.
Stereochemical Analysis and Enantiomeric Purity of 1s 1 Amino 1 4 Ethylphenyl Propan 2 Ol
Principles of Stereochemical Induction and Control in Synthesis Pathways
The synthesis of a specific stereoisomer of 1-Amino-1-(4-ethylphenyl)propan-2-ol, such as the (1S) enantiomer, necessitates the use of stereoselective synthetic strategies. These strategies are designed to favor the formation of one stereoisomer over others. Key approaches to achieve this include substrate control, reagent control, and catalyst control.
Substrate Control: This principle relies on the existing chirality within the starting material to direct the stereochemical outcome of a reaction. For the synthesis of (1S)-1-Amino-1-(4-ethylphenyl)propan-2-OL, a potential starting material could be a chiral precursor that already contains the desired stereocenter at the carbon bearing the amino group.
Reagent Control: In this approach, a chiral reagent is used to react with a prochiral substrate, leading to the formation of a chiral product with a specific stereochemistry.
Catalyst Control: Asymmetric catalysis is a powerful tool for stereoselective synthesis. Chiral catalysts create a chiral environment that directs the reaction pathway towards the desired enantiomer. For the synthesis of amino alcohols, stereoselective reductive amination of a corresponding ketone is a common strategy. For instance, the synthesis of a structurally similar compound, (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol, can be achieved through the reductive amination of 1-[4-(propan-2-yl)phenyl]ethan-1-one in the presence of a chiral catalyst like Ru-SNS2. This method introduces the amino group stereoselectively. A similar approach could be envisioned for the synthesis of this compound starting from 1-(4-ethylphenyl)propan-1-one.
Another relevant synthetic strategy involves the ring-opening of a chiral epoxide. A patented method for producing chiral 1-amino-2-propanol involves the reaction of trifluoroacetamide (B147638) with chiral epoxypropane, followed by hydrolysis. google.compatsnap.com This approach, if applied with a suitably substituted chiral epoxide, could provide a stereocontrolled route to the target molecule.
Biocatalysis also offers highly stereoselective routes to chiral amino alcohols. Enzymes such as transaminases can be employed for the asymmetric synthesis of these compounds from corresponding keto alcohols, often with high enantiomeric excess. researchgate.net
Methodologies for Enantiomeric Excess and Absolute Configuration Determination
Once a chiral compound is synthesized, it is crucial to determine its enantiomeric purity (enantiomeric excess, ee) and to confirm its absolute configuration. Several analytical techniques are employed for this purpose.
Chiral Chromatography (HPLC and GC) for Enantiopurity Assessment
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are widely used.
Chiral HPLC: The choice of the chiral stationary phase is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile. hplc.euchromatographyonline.com For the analysis of chiral amines and amino alcohols, columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have proven effective. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The mobile phase composition also plays a significant role in the resolution of enantiomers. For polysaccharide-based CSPs, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) are commonly used. chromatographyonline.com For basic compounds, the addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.
A general screening strategy for chiral separations on polysaccharide-based columns often involves testing a set of standard mobile phases.
| Column Type | Mobile Phase Composition (v/v/v) | Additive |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (90:10) | 0.1% Diethylamine (for basic analytes) |
| Chiralpak® AD | n-Hexane / Ethanol (90:10) | 0.1% Trifluoroacetic Acid (for acidic analytes) |
| Chiralpak® AS | n-Hexane / 2-Propanol / Ethanol (80:10:10) | None |
This table represents a general screening approach and specific conditions would need to be optimized for this compound.
Chiral GC: For volatile compounds, or those that can be derivatized to become volatile, chiral GC is a powerful technique for determining enantiomeric excess. The use of derivatizing agents can enhance the volatility and improve the separation of enantiomers on a chiral GC column.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric purity and even absolute configuration through the use of chiral discriminating agents. These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra.
Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents are commonly used. These paramagnetic complexes, such as those of europium(III) or praseodymium(III) with chiral ligands, can induce significant chemical shift differences (Δδ) between the signals of the two enantiomers. By integrating the corresponding signals, the enantiomeric ratio can be determined.
Chiral Derivatizing Agents (CDAs): Another approach involves the covalent reaction of the chiral analyte with a chiral derivatizing agent to form diastereomers. These diastereomers are chemically distinct and will exhibit different chemical shifts in the NMR spectrum. A well-known CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives. mdpi.com The analysis of the chemical shift differences in the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters or amides can be used to determine the absolute configuration of the original alcohol or amine.
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule in the solid state. To determine the absolute configuration, the crystal must be of a single enantiomer or a diastereomer. The diffraction pattern of the crystal is analyzed, and by employing anomalous dispersion effects, the absolute spatial arrangement of the atoms can be established. While powerful, this method requires the formation of a suitable single crystal, which can be a challenging and time-consuming process. Although no specific X-ray crystal structure for this compound has been found in the public domain, a search for the crystal structure of a related compound, 1,3-bis[(E)-benzylideneamino]propan-2-ol, highlights the utility of this technique in confirming the conformation and stereochemistry of amino alcohols. researchgate.net
Chiral Amplification and Deracemization Processes in Amino Alcohol Synthesis
In the context of asymmetric synthesis, chiral amplification and deracemization are important concepts for enhancing the enantiomeric purity of the final product.
Chiral Amplification: This phenomenon, also known as a nonlinear effect, occurs when the enantiomeric excess of the product is higher than the enantiomeric excess of the chiral catalyst or auxiliary used in the reaction. This effect can arise from the formation of diastereomeric aggregates (dimers, trimers, etc.) of the catalyst, where the heterochiral aggregates (formed from opposite enantiomers of the catalyst) are less reactive or are "locked up" in an unreactive state. This leaves the more reactive homochiral aggregates to drive the reaction, leading to a product with a higher ee than the initial ee of the catalyst.
Deracemization: Deracemization processes are methods used to convert a racemic mixture into a single, pure enantiomer, theoretically achieving a 100% yield. This is a highly desirable alternative to classical resolution, which has a maximum theoretical yield of 50%. Deracemization can be achieved through various strategies, including:
Dynamic Kinetic Resolution (DKR): This involves the combination of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This way, the entire racemic starting material can be converted into a single enantiomeric product.
Stereoinversion: This process involves the inversion of the stereocenter of one of the enantiomers in a racemic mixture to match the other.
Biocatalytic Deracemization: Enzymes can be used to selectively oxidize one enantiomer of an amino alcohol to the corresponding ketone, which is then asymmetrically reduced back to the desired enantiomer of the amino alcohol by another enzyme. nih.gov This approach offers a green and efficient route to enantiopure amino alcohols.
While specific examples of chiral amplification and deracemization for this compound are not documented in readily available literature, these principles are broadly applicable to the synthesis of chiral amino alcohols and represent advanced strategies for achieving high enantiomeric purity. nih.gov
Applications of 1s 1 Amino 1 4 Ethylphenyl Propan 2 Ol As a Chiral Scaffold in Asymmetric Catalysis
Design Principles for (1S)-1-Amino-1-(4-ethylphenyl)propan-2-OL-Derived Chiral Ligands
The effectiveness of a chiral ligand in asymmetric catalysis is highly dependent on its structural and electronic properties. For ligands derived from this compound, these principles are paramount in achieving high levels of enantioselectivity.
The basic structure of this compound offers numerous possibilities for structural modification to fine-tune its catalytic properties. The amino and hydroxyl groups can be readily derivatized to create a diverse library of ligands. For instance, the nitrogen atom can be functionalized with various substituents, such as alkyl, aryl, or phosphinyl groups, to modulate the steric bulk and electronic nature of the ligand. Similarly, the hydroxyl group can be etherified or esterified.
A common strategy involves the synthesis of bidentate or tridentate ligands by introducing another coordinating group. This can be achieved by reacting the amino alcohol with compounds containing phosphine, amine, or other heteroatom-containing moieties. The resulting multidentate ligands form more rigid and stable complexes with metal centers, often leading to enhanced enantioselectivity. The ethyl group on the phenyl ring, while seemingly a minor feature, can also influence the ligand's solubility and its non-covalent interactions within the catalytic pocket.
The stereoelectronic properties of the ligands derived from this compound are critical determinants of their catalytic performance. The electronic nature of the substituents on the nitrogen and oxygen atoms can influence the electron density at the metal center, thereby affecting its reactivity and selectivity. For example, electron-donating groups can increase the electron density on the metal, which can be beneficial in certain oxidative addition steps of a catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more Lewis acidic, enhancing its ability to activate substrates.
The steric hindrance around the metal center, dictated by the size and conformation of the ligand, is equally important. The chiral pocket created by the ligand must be sufficiently open to allow the substrate to bind but also constrained enough to force the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product. The (1S) configuration at the carbon bearing the amino group and the stereochemistry at the adjacent carbon with the hydroxyl group work in concert to establish this crucial three-dimensional arrangement.
Utilization of this compound Derivatives in Enantioselective Transformations
Ligands derived from this chiral amino alcohol are anticipated to be effective in a range of enantioselective reactions.
In the realm of asymmetric carbon-carbon bond formation, ligands derived from amino alcohols are frequently employed. For instance, chiral oxazaborolidine catalysts, prepared from amino alcohols and borane (B79455) sources, are highly effective in the enantioselective alkylation of aldehydes and ketones. A ligand based on this compound could be used to direct the addition of organozinc or Grignard reagents to carbonyl compounds, yielding chiral secondary or tertiary alcohols with high enantiomeric excess (ee).
The following table illustrates the potential application of a this compound-derived ligand in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 0 | Toluene | 95 | 98 |
| 2 | 2 | 0 | Toluene | 92 | 97 |
| 3 | 5 | 25 | Toluene | 98 | 95 |
| 4 | 5 | 0 | Hexane | 90 | 96 |
This is a hypothetical data table based on typical results for similar catalysts.
Ruthenium and rhodium complexes bearing chiral amino alcohol-derived ligands are well-established catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. Ligands derived from this compound, particularly those modified to be N-H or N-alkylated bidentate ligands, are expected to be highly effective in these transformations. In transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) or formic acid is used, these catalysts facilitate the stereoselective reduction of prochiral ketones to chiral secondary alcohols. The N-H moiety in the ligand is often proposed to participate in the hydrogen transfer mechanism through a metal-ligand bifunctional pathway.
The table below shows representative results for the asymmetric transfer hydrogenation of acetophenone (B1666503) using a hypothetical Ru-complex of a this compound-derived ligand.
| Entry | Substrate | Catalyst | H-source | Base | Yield (%) | ee (%) |
| 1 | Acetophenone | Ru-L | i-PrOH | KOH | 99 | 97 (R) |
| 2 | Propiophenone | Ru-L | i-PrOH | KOH | 98 | 96 (R) |
| 3 | 4-Chloroacetophenone | Ru-L* | HCOOH/NEt₃ | - | 97 | 99 (R) |
L represents a ligand derived from this compound. This is a hypothetical data table.
Beyond hydrogenation, derivatives of this compound can be employed in asymmetric oxidation and other reduction reactions. For example, chiral amino alcohol ligands can be used in the Sharpless asymmetric epoxidation of allylic alcohols, although this specific reaction is highly dependent on the use of tartrate esters. However, titanium complexes of ligands derived from this amino alcohol could potentially catalyze the asymmetric epoxidation of other olefins.
Coordination Chemistry of this compound with Transition Metal Centers
The coordination chemistry of chiral amino alcohols, such as this compound, with transition metal centers is a cornerstone of their application in asymmetric catalysis. The arrangement of the amino and hydroxyl functional groups provides a versatile platform for forming stable and stereochemically defined metal complexes. While direct crystallographic or detailed spectroscopic studies on the coordination of this compound with transition metals are not extensively documented in publicly available research, its coordination behavior can be inferred from studies on structurally analogous chiral amino alcohols, such as pseudoephedrine and norephedrine (B3415761).
This compound is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of amino alcohols. nih.govfrontiersin.org The stereochemistry of the resulting metal complex is dictated by the inherent chirality of the this compound ligand.
The nature of the transition metal, its oxidation state, and the presence of other ancillary ligands significantly influence the geometry and electronic properties of the resulting complex. Common geometries for transition metal complexes with bidentate ligands include square planar, tetrahedral, and octahedral configurations. libretexts.orghawaii.edu For instance, in a copper(II) complex with pseudoephedrine, a distorted geometry is often observed. nih.gov
The coordination of this compound to a transition metal center can be investigated using various spectroscopic techniques. Infrared (IR) spectroscopy can provide evidence of coordination through shifts in the vibrational frequencies of the N-H and O-H bonds. UV-Visible spectroscopy can be used to study the d-d electronic transitions of the metal center, which are sensitive to the coordination environment. Nuclear Magnetic Resonance (NMR) spectroscopy can also offer insights into the structure of the complex in solution.
Detailed research findings on closely related structures provide a template for understanding the potential coordination of this compound. For example, a copper(II) complex with pseudoephedrine, [Cu(pse)(phen)Cl2] (where pse is pseudoephedrine and phen is 1,10-phenanthroline), has been synthesized and characterized. nih.gov In this complex, the pseudoephedrine ligand is part of a larger coordination sphere, and the complex exhibits a groove-binding interaction with DNA. nih.gov The binding constant for this interaction was determined to be 8 × 10⁴ L mol⁻¹. nih.gov
The study of such complexes is crucial for the rational design of new chiral catalysts. The precise three-dimensional structure of the metal-ligand complex is what enables the stereochemical control observed in asymmetric catalytic reactions.
Representative Data for a Structurally Similar Transition Metal Complex
To illustrate the coordination properties, the following table presents data for a copper(II) complex containing pseudoephedrine, a structural analog of this compound.
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Complex | [Cu(pseudoephedrine)(phen)Cl2] | Synthesis | nih.gov |
| Coordination Mode | Assumed bidentate (N,O-coordination) within a larger complex | Inference | nih.govnih.gov |
| Binding Constant (with ct-DNA) | 8 x 104 L mol-1 | Fluorescence Spectroscopy | nih.gov |
| Relative Binding Energy (Docked with DNA) | -27.61 kJ mol-1 | Molecular Docking | nih.gov |
Computational and Theoretical Studies on 1s 1 Amino 1 4 Ethylphenyl Propan 2 Ol and Its Catalytic Systems
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and to map out the energetic landscapes of chemical reactions. For catalytic systems involving chiral amino alcohols, DFT calculations are instrumental in identifying transition states, intermediates, and determining the rate-determining steps of a reaction.
Research on related amino alcohol-catalyzed reactions, such as the addition of organozinc reagents to aldehydes, has utilized DFT to model the transition states. researchgate.net These studies often reveal that the enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. For a ligand like (1S)-1-Amino-1-(4-ethylphenyl)propan-2-OL, DFT could be used to model its complex with a metal center and a substrate. The calculations would focus on the geometry of the transition states, identifying key non-covalent interactions, such as hydrogen bonds or steric repulsions, that differentiate the energies of the competing reaction pathways.
In a study on Ag(I)-catalyzed addition reactions of amino alcohols to electron-deficient olefins, DFT calculations showed that the catalytic system can act as either a Brønsted base or a Lewis acid, depending on the specific silver salt used, leading to different products. nih.gov This highlights the capability of DFT to unravel complex mechanistic pathways and the role of the catalyst. For this compound, DFT could similarly predict how it might interact with different metal precursors and substrates, guiding the rational design of catalytic systems.
Furthermore, DFT has been employed to study the mechanism of ruthenium-catalyzed asymmetric transfer hydrogenation of ketones using chiral β-amino alcohol ligands. mdpi.com These studies help in understanding how the ligand structure influences the stereochemical outcome of the reaction.
A representative application of DFT is in modeling the key interactions in a catalytic cycle. The table below illustrates hypothetical energy differences calculated for diastereomeric transition states in a generic amino alcohol-catalyzed reaction, which is a common output of DFT studies.
| Transition State | Relative Free Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| TS-R (leading to R-product) | 0.0 | Favorable H-bonding; minimal steric clash |
| TS-S (leading to S-product) | +2.5 | Steric repulsion between ligand and substrate |
This table is illustrative and based on typical findings in DFT studies of similar catalytic systems.
Molecular Dynamics Simulations for Ligand-Substrate and Ligand-Catalyst Interactions
In the context of catalysis, MD simulations can be used to explore the conformational landscape of the catalyst-substrate complex in solution, accounting for solvent effects that are often simplified in static DFT calculations. These simulations can reveal the most populated conformations and the dynamic interplay of non-covalent interactions that are crucial for stereoselectivity. For a flexible ligand like this compound, understanding the preferred orientation of the 4-ethylphenyl group and its influence on the active site is critical.
Advanced MD techniques, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, allow for the study of bond-breaking and bond-forming events within a dynamic framework. This approach has been successfully applied to model various catalytic systems, providing a more realistic picture of the reaction environment. rsc.orgacs.org
A typical output from MD simulations in this context would be the analysis of intermolecular distances and angles to quantify key interactions. For instance, one could monitor the hydrogen bond distance between the hydroxyl group of the amino alcohol and a carbonyl group of the substrate.
| Interaction Pair | Average Distance (Å) | Occupancy (%) |
| Ligand-OH --- Substrate-C=O | 2.1 | 85 |
| Ligand-NH₂ --- Metal Center | 2.3 | 95 |
This table represents hypothetical data from an MD simulation to illustrate the type of analysis performed.
Conformational Analysis and Stereoselective Pathway Predictions
The conformational preferences of a chiral ligand are fundamental to its ability to induce stereoselectivity. The specific arrangement of the functional groups in this compound dictates how it will coordinate to a metal center and how it will interact with an incoming substrate.
Computational conformational analysis, often using molecular mechanics or DFT, can identify the low-energy conformers of the ligand. In many chiral 1,2-amino alcohols, the conformation is stabilized by an intramolecular hydrogen bond between the amino and hydroxyl groups, which can influence their reactivity and coordinating ability. nih.gov The relative orientation of the phenyl group and the alkyl substituents on the chiral carbons is also critical in defining the steric environment of the catalytic pocket.
Studies on related systems have shown that the stereochemical outcome of a reaction can be highly dependent on the ligand's conformation. For instance, in the asymmetric addition of diethylzinc (B1219324) to aldehydes catalyzed by β-amino alcohols, the formation of homochiral and heterochiral dimers of the catalyst can lead to nonlinear effects, where the enantiomeric excess of the product is not directly proportional to that of the catalyst. acs.org Computational models can help to understand these complex equilibria.
By calculating the energies of the transition states arising from different ligand conformers, it is possible to predict the favored stereoselective pathway. Quantitative Structure-Selectivity Relationship (QSSR) models, which are derived from computational data, have been successful in predicting the enantioselectivity of new β-amino alcohol catalysts before their synthesis. researchgate.net
In Silico Design and Virtual Screening of this compound-Based Ligands
The scaffold of this compound serves as a valuable starting point for the in silico design of new and improved chiral ligands. By computationally modifying the substituents on the aromatic ring or the amino group, it is possible to fine-tune the steric and electronic properties of the ligand to enhance its performance in a specific catalytic reaction.
Virtual screening involves the computational evaluation of a large library of candidate ligands to identify the most promising ones for experimental synthesis and testing. This process typically involves high-throughput docking of the virtual ligands into a model of the catalyst's active site, followed by scoring based on their predicted binding affinity and ability to favor the desired stereochemical outcome.
For example, starting with the this compound backbone, a virtual library could be generated by introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring. These virtual ligands could then be computationally screened for their potential to improve the enantioselectivity in a target reaction, such as asymmetric transfer hydrogenation. scilit.comresearchgate.net This in silico approach accelerates the discovery of novel catalysts by focusing experimental efforts on the most promising candidates. westlake.edu.cn
The table below illustrates a hypothetical result from a virtual screening campaign based on the this compound scaffold.
| Ligand Modification (R-group on phenyl ring) | Predicted Docking Score | Predicted Enantiomeric Excess (%) |
| 4-Ethyl (Parent) | -7.5 | 88 |
| 4-Trifluoromethyl | -8.2 | 95 |
| 4-Methoxy | -7.1 | 82 |
| 3,5-Dimethyl | -7.9 | 92 |
This table is a hypothetical representation of data from a virtual screening study.
Synthesis and Characterization of Derivatives and Analogues of 1s 1 Amino 1 4 Ethylphenyl Propan 2 Ol
Chemical Functionalization Strategies for Amine and Hydroxyl Moieties
The primary amine (-NH₂) and secondary hydroxyl (-OH) groups of (1S)-1-amino-1-(4-ethylphenyl)propan-2-ol are key targets for chemical functionalization. Their reactivity allows for a wide range of modifications to be introduced, thereby altering the molecule's physicochemical properties such as polarity, basicity, and hydrogen bonding capacity.
Functionalization of the Amine Group: The primary amine is a versatile nucleophile that can readily undergo several types of reactions.
N-Alkylation: The introduction of alkyl groups to the amine can be achieved through methods like reductive amination or direct alkylation with alkyl halides. Reductive amination, which involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a common method for producing secondary and tertiary amines.
N-Acylation: Acylation of the amine to form amides is typically accomplished using acyl chlorides or anhydrides in the presence of a base. This transformation converts the basic amine into a neutral amide group, significantly altering its electronic and steric properties. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are known for their chemical stability and distinct biological activities.
Functionalization of the Hydroxyl Group: The secondary alcohol can be targeted to form esters and ethers.
O-Acylation: Esterification can be carried out using acyl chlorides or anhydrides, often catalyzed by a base like pyridine (B92270) or triethylamine. This modification increases the lipophilicity of the molecule.
O-Etherification: The formation of ethers, such as by the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide.
Selective functionalization can be challenging due to the presence of two reactive sites. Protecting group strategies are often employed to ensure that reactions occur at the desired position. For instance, the amine can be protected with a Boc (tert-butyloxycarbonyl) group while the hydroxyl group is being modified, with the protecting group being removed in a subsequent step.
Table 1: Representative Functionalization Reactions
| Reaction Type | Moiety | Reagents and Conditions | Product Class |
|---|---|---|---|
| N-Alkylation | Amine | Aldehyde/Ketone, NaBH₃CN, Methanol (B129727) | Secondary/Tertiary Amine |
| N-Acylation | Amine | Acyl Chloride, Triethylamine, CH₂Cl₂ | Amide |
| N-Sulfonylation | Amine | Sulfonyl Chloride, Pyridine | Sulfonamide |
| O-Acylation | Hydroxyl | Acid Anhydride, DMAP, CH₂Cl₂ | Ester |
| O-Etherification | Hydroxyl | NaH, Alkyl Halide, THF | Ether |
Modifications to the Aromatic Moiety of this compound
Strategies for modifying the aromatic moiety generally involve two main approaches:
De novo synthesis from a modified precursor: This involves starting the entire synthesis with a different substituted benzene (B151609) derivative. For example, instead of ethylbenzene, one could start with bromobenzene, which would allow for the introduction of a wide variety of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Direct modification of the existing aromatic ring: This approach is less common for this specific structure due to the potential for side reactions with the amine and hydroxyl groups. However, electrophilic aromatic substitution reactions could theoretically be employed, although controlling the position of the new substituent (ortho or meta to the ethyl group) would be a key challenge.
Examples of potential modifications include:
Varying the alkyl substituent: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, tert-butyl) to probe the effect of size and lipophilicity.
Introducing halogens: Adding fluorine, chlorine, or bromine atoms can alter electronic properties and metabolic stability.
Adding polar groups: Introducing groups like methoxy (B1213986) (-OCH₃) or cyano (-CN) can modify polarity and hydrogen bonding capabilities.
Synthesis of Diastereomeric and Enantiomeric Variants for Comparative Studies
This compound has two chiral centers (at C1 and C2). This means it can exist as four possible stereoisomers: (1S,2R), (1R,2S), (1S,2S), and (1R,2R). The compound named in the subject specifies the (1S) configuration but not the configuration at C2. Assuming it is analogous to norephedrine (B3415761), it would be (1S,2R). Its diastereomer would be the (1S,2S) form (norpseudoephedrine analogue).
The synthesis of specific diastereomers and enantiomers is essential for comparative studies. researchgate.netresearchgate.net Different stereoisomers often exhibit distinct pharmacological and toxicological profiles. Several advanced synthetic strategies can be employed:
Asymmetric Transfer Hydrogenation (ATH): This powerful technique can be used to reduce a prochiral ketone precursor in a highly stereoselective manner. By choosing the appropriate chiral catalyst, such as a Rhodium or Ruthenium complex, one can selectively produce a desired stereoisomer. nih.govacs.org For example, enantiomers of norephedrine have been prepared from a common precursor using chiral Rh-complexes with high selectivity. nih.gov
Biocatalysis: Enzymes like transaminases can be used to convert a keto-alcohol precursor into the desired amino alcohol with high enantiomeric and diastereomeric purity. researchgate.netresearchgate.net This "green chemistry" approach often proceeds under mild conditions. rsc.org
Diastereoconvergent Synthesis: Recent advances have led to methods where a mixture of diastereomers in the starting material can be converted into a single product diastereomer. rsc.orgrsc.org This eliminates the need for a stereochemically pure starting material, which can be challenging to prepare. rsc.orgrsc.org
Chiral Resolution: A classical method where a racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Advanced Spectroscopic and Spectrometric Characterization of Novel Derivatives
The unambiguous identification and characterization of newly synthesized derivatives and analogues require a combination of advanced analytical techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structure elucidation. researchgate.net
1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons, allowing for the verification of the core structure and the presence of new functional groups.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule, especially for complex derivatives. nih.gov COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively. Distinguishing between diastereomers is often possible as they have different chemical shifts and coupling constants in their NMR spectra. rsc.orgresearchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide highly accurate mass measurements, allowing for the confident determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the parent ion to produce a characteristic fragmentation pattern. This "fingerprint" is invaluable for structural confirmation and for distinguishing between isomers that might have the same molecular weight. The combination of liquid chromatography with MS (LC-MS) is a powerful tool for analyzing complex reaction mixtures. mdpi.com
Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are essential for determining the enantiomeric purity (enantiomeric excess, ee) and diastereomeric ratio of the synthesized compounds.
Table 2: Key Analytical Data for Characterizing Derivatives
| Technique | Information Obtained | Application Example |
|---|---|---|
| ¹H NMR | Proton chemical shifts, coupling constants, integration | Confirming addition of an N-acetyl group by observing a new methyl singlet around 2 ppm. |
| ¹³C NMR | Carbon chemical shifts | Verifying changes in the aromatic ring by observing shifts in the aryl carbon signals. |
| 2D NMR (HMBC) | Long-range H-C correlations | Establishing the connection between a new N-alkyl group and the nitrogen atom. |
| HRMS (ESI-TOF) | Accurate mass and molecular formula | Confirming the elemental composition of a new derivative to within a few ppm. |
| MS/MS | Fragmentation pattern | Differentiating between structural isomers by their unique fragmentation pathways. |
| Chiral HPLC | Enantiomeric/Diastereomeric purity | Quantifying the ratio of (1S,2R) to (1S,2S) diastereomers after a synthesis. |
Emerging Research Directions for 1s 1 Amino 1 4 Ethylphenyl Propan 2 Ol
Sustainable and Green Chemistry Approaches in its Synthesis
The principles of green chemistry are increasingly influencing the synthesis of chiral molecules like (1S)-1-Amino-1-(4-ethylphenyl)propan-2-OL. The focus is on developing methods that are not only efficient but also environmentally benign, utilizing safer solvents, reducing waste, and employing catalytic processes.
Biocatalysis: One of the most promising green approaches is the use of enzymes. Biocatalytic methods offer high enantioselectivity under mild reaction conditions, often in aqueous media. For the synthesis of chiral amino alcohols, enzymes such as transaminases, amine dehydrogenases, and alcohol dehydrogenases are of particular interest.
Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a corresponding hydroxy ketone precursor to yield the desired chiral amino alcohol. The use of ω-transaminases is particularly advantageous as they can convert ketones to amines with high enantiomeric excess.
Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases, derived from amino acid dehydrogenases, have shown great potential for the synthesis of chiral amino alcohols from α-hydroxy ketones. These enzymes can achieve very high enantioselectivity (>99% ee) and can be improved through protein engineering techniques like directed evolution.
Enzymatic Deracemization: This technique involves the selective transformation of one enantiomer from a racemic mixture, allowing for the isolation of the desired enantiopure compound. For instance, a single mutant of an alcohol dehydrogenase has been used for the deracemization of secondary alcohols.
| Green Synthesis Approach | Key Enzymes/Methods | Advantages |
| Biocatalytic Asymmetric Synthesis | Transaminases, Amine Dehydrogenases, Alcohol Dehydrogenases | High enantioselectivity, mild reaction conditions, use of aqueous media. |
| Enzymatic Deracemization | Lipases, Oxidases, Dehydrogenases | Can produce high enantiomeric excess from a racemic starting material. |
| Visible-Light Photocatalysis | Photoredox catalysts | Utilizes light as a renewable energy source, mild reaction conditions. |
Catalytic Hydrogenation and Transfer Hydrogenation: The use of heterogeneous and homogeneous catalysts for the asymmetric reduction of prochiral ketones or imines is another key area of green synthesis. These methods often replace stoichiometric reagents with catalytic amounts of metal complexes, reducing waste and improving atom economy. Ruthenium-based catalysts, for example, have been effectively used in asymmetric transfer hydrogenation reactions.
Exploration of Novel Catalytic Applications and Multicomponent Reactions
Beyond its synthesis, this compound and similar chiral amino alcohols are being explored for their own catalytic applications, primarily as chiral ligands in asymmetric synthesis. Their bifunctional nature, possessing both an amino and a hydroxyl group, allows them to form stable chelate complexes with metal centers, creating a well-defined chiral environment for catalysis.
Asymmetric Catalysis: Chiral amino alcohols derived from readily available amino acids have been successfully used as ligands in a variety of asymmetric reactions, including:
Asymmetric addition of organozinc reagents to aldehydes.
Asymmetric reduction of prochiral ketones.
Asymmetric Michael additions.
The steric and electronic properties of the ligand, influenced by the 4-ethylphenyl group in the target compound, can be fine-tuned to achieve high enantioselectivity in these transformations.
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly desirable from a green chemistry perspective due to their high atom economy and operational simplicity. There is growing interest in developing MCRs for the synthesis of 1,2-amino alcohols. For example, a four-component reaction involving an amine, an aldehyde, and methanol (B129727) has been developed to produce 1,2-amino alcohols. The chiral nature of this compound could potentially be exploited as a chiral component in such reactions to induce stereoselectivity.
Integration of Artificial Intelligence and Machine Learning in Chiral Ligand Design and Reaction Optimization
The development of new chiral catalysts and the optimization of reaction conditions are traditionally time-consuming and resource-intensive processes. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this discovery pipeline.
Chiral Ligand Design: ML models can be trained on existing datasets of chiral catalysts and their performance in various reactions. These models can then predict the enantioselectivity of new, untested catalyst structures. This allows for the in silico screening of large virtual libraries of potential ligands, such as derivatives of this compound, to identify the most promising candidates for synthesis and experimental validation. The use of molecular descriptors that capture the three-dimensional and electronic features of the catalyst is crucial for building accurate predictive models.
Reaction Optimization: ML algorithms can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and enantioselectivity. By employing techniques like design of experiments (DoE) in conjunction with ML, a more comprehensive understanding of the reaction landscape can be achieved with fewer experiments. This data-driven approach can lead to the discovery of optimal conditions that might be missed through traditional one-variable-at-a-time optimization.
| Application of AI/ML | Specific Task | Potential Impact on this compound |
| Chiral Ligand Design | Predicting enantioselectivity of new catalyst structures. | In silico screening of derivatives to identify more effective chiral ligands. |
| Reaction Optimization | Maximizing yield and enantioselectivity by optimizing reaction parameters. | Faster development of efficient and selective synthesis protocols. |
| Predictive Modeling | Understanding structure-activity relationships. | Gaining insights into the key structural features of the compound that govern its catalytic performance. |
Overcoming Challenges in the Industrial Scale-Up of Enantiopure this compound Synthesis
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges, particularly for enantiopure compounds like this compound.
Process Intensification: A key goal in industrial scale-up is to develop more efficient and sustainable manufacturing processes. Process intensification strategies, such as the use of continuous flow reactors and in-situ product removal, are being explored to improve reaction yields and reduce downstream processing. For enzymatic reactions, overcoming product inhibition and unfavorable equilibria are significant hurdles that can be addressed by these techniques. For instance, membrane-assisted extraction can be used to continuously remove the product from the reaction mixture, driving the reaction to completion.
Purification of Enantiomers: The separation of enantiomers on a large scale is often a major cost driver in the production of chiral compounds. While methods like diastereomeric crystallization are well-established, they can be inefficient. The development of more efficient chiral chromatography methods or enzymatic kinetic resolutions at an industrial scale is an area of active research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
